2-[3-(3,4-dichlorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium-1-yl]-N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)acetamide
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Description
2-[3-(3,4-dichlorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium-1-yl]-N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)acetamide is a useful research compound. Its molecular formula is C20H20Cl2N5O3+ and its molecular weight is 449.3 g/mol. The purity is usually 95%.
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Biological Activity
The compound 2-[3-(3,4-dichlorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium-1-yl]-N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)acetamide , hereafter referred to as compound A , is a complex heterocyclic compound with potential therapeutic applications. This article explores its biological activity based on recent research findings.
Chemical Structure and Properties
Compound A features a unique structural composition that includes a pyrrolo[1,2-a]imidazole core and a pyrimidine moiety. The presence of the 3,4-dichlorophenyl group is significant for its biological activity.
Molecular Formula
- Molecular Formula : C₁₅H₁₄Cl₂N₄O₂
- Molecular Weight : 353.20 g/mol
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compound A. In vitro tests have demonstrated its effectiveness against various bacterial strains:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 2 - 4 µg/mL |
Escherichia coli | 4 - 8 µg/mL |
Klebsiella pneumoniae | 8 - 16 µg/mL |
Acinetobacter baumannii | 4 - 8 µg/mL |
Cryptococcus neoformans | 8 - 16 µg/mL |
The compound exhibited broad-spectrum activity with significant efficacy against Gram-positive and Gram-negative bacteria. Notably, its MIC values suggest a potent action comparable to established antibiotics .
Cytotoxicity and Hemolytic Activity
While compound A shows promising antibacterial properties, it also exhibits cytotoxic effects. In studies involving human red blood cells, it demonstrated notable hemolytic activity, indicating that while it can effectively target pathogens, it may also affect mammalian cells at similar concentrations. The LD50 in mouse models was reported to be greater than 2000 mg/kg, suggesting a relatively low in vivo toxicity compared to its antimicrobial potency .
The mechanism by which compound A exerts its biological effects is believed to involve enzyme inhibition and receptor binding. Its structure allows for interaction with specific targets within microbial cells, disrupting essential processes such as cell wall synthesis and metabolic pathways .
Case Study: Antimicrobial Efficacy
In a recent study published in the Open Medicinal Chemistry Journal, researchers synthesized several derivatives of pyrrolo[1,2-a]imidazole and tested their antimicrobial properties. Among these derivatives, compound A was highlighted for its superior activity against Staphylococcus aureus and Klebsiella pneumoniae. The study noted that the presence of chlorine substituents significantly enhanced the antibacterial efficacy compared to non-chlorinated analogs .
Case Study: Toxicity Assessment
Another investigation focused on the cytotoxicity of compound A in various cell lines. The results indicated that while the compound had high antibacterial activity, it also induced cytotoxic effects in HEK-293 cells at similar concentrations used for antimicrobial testing. This duality presents challenges for therapeutic applications but also underscores the need for further optimization to enhance selectivity towards microbial targets while minimizing effects on human cells .
Properties
CAS No. |
4904-18-1 |
---|---|
Molecular Formula |
C20H20Cl2N5O3+ |
Molecular Weight |
449.3 g/mol |
IUPAC Name |
2-[3-(3,4-dichlorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium-1-yl]-N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)acetamide |
InChI |
InChI=1S/C20H19Cl2N5O3/c1-24-16(9-19(29)25(2)20(24)30)23-17(28)11-26-10-15(27-7-3-4-18(26)27)12-5-6-13(21)14(22)8-12/h5-6,8-10H,3-4,7,11H2,1-2H3/p+1 |
InChI Key |
HAEPSAPKBCAPDY-UHFFFAOYSA-O |
SMILES |
CN1C(=CC(=O)N(C1=O)C)NC(=O)C[N+]2=C3CCCN3C(=C2)C4=CC(=C(C=C4)Cl)Cl |
Canonical SMILES |
CN1C(=CC(=O)N(C1=O)C)NC(=O)C[N+]2=C3CCCN3C(=C2)C4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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